Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene

Catalog No.
S12419387
CAS No.
5698-88-4
M.F
C22H28
M. Wt
292.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene

CAS Number

5698-88-4

Product Name

Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene

IUPAC Name

tricyclo[14.2.2.23,6]docosa-1(18),3(22),4,6(21),16,19-hexaene

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

InChI

InChI=1S/C22H28/c1-2-4-6-8-19-10-14-21(15-11-19)18-22-16-12-20(13-17-22)9-7-5-3-1/h10-17H,1-9,18H2

InChI Key

SYHWDGVHTBCZLI-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2=CC=C(CC3=CC=C(CCCC1)C=C3)C=C2

Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene is a complex polycyclic compound characterized by its unique structural framework. It consists of a tricyclic core with a total of 22 carbon atoms and multiple double bonds, making it part of the class of compounds known as polyenes. The compound's systematic name reflects its intricate arrangement of carbon atoms and double bonds, indicating the positions of these unsaturations within the molecule. This compound is notable for its potential applications in various fields, including organic electronics and materials science due to its unique electronic properties.

Typical for polyene compounds:

  • Addition Reactions: Due to the presence of multiple double bonds, this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
  • Oxidation: The unsaturated bonds can be oxidized to form epoxides or other functional groups depending on the reaction conditions.
  • Polymerization: Under certain conditions, it may also participate in polymerization reactions leading to larger macromolecular structures.

The specific reaction pathways depend on the reagents and conditions employed.

  • Antioxidant Activity: Many polyenes are known for their ability to scavenge free radicals.
  • Antimicrobial Properties: Some structurally related compounds have shown activity against various bacterial strains.

Further research is necessary to elucidate any specific biological effects associated with this compound.

The synthesis of tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene can be achieved through several methods:

  • Multi-step Organic Synthesis: This involves constructing the tricyclic framework through a series of carefully controlled reactions including cycloadditions and rearrangements.
  • Diels-Alder Reaction: This method can be utilized to form the cyclic structures by reacting diene and dienophile components.
  • Photochemical Methods: Light-induced reactions may also be employed to facilitate the formation of such complex structures.

Each method has its advantages and challenges regarding yield and purity.

Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene has potential applications in:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Materials Science: The compound may be explored for creating novel materials with specific optical or electronic characteristics.

Research into these applications is ongoing to fully understand and exploit the material's properties.

  • Molecular Interactions: Similar compounds often interact with proteins or nucleic acids in biological systems; thus understanding these interactions could reveal potential therapeutic uses.
  • Solubility Studies: Investigating how this compound interacts with solvents may provide insights into its behavior in different environments.

Further studies are required to establish a comprehensive understanding of its interactions.

Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene shares structural similarities with several other polycyclic compounds:

Compound NameStructure TypeNotable Features
4,7,10,13,16,19-docosahexaenoic acidPolyunsaturated fatty acidKnown for health benefits including anti-inflammatory properties
1-(3-hydroxypropyl)-1H-pyrrolePyrrole derivativeExhibits biological activity as an antioxidant
Bicyclo[3.3.0]octa-1(7),2-dieneBicyclic compoundUsed in synthetic organic chemistry

Uniqueness

Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene is unique due to its specific arrangement of double bonds and tricyclic structure which may confer distinct electronic properties not found in simpler polyenes or other similar compounds.

XLogP3

7.9

Exact Mass

292.219100893 g/mol

Monoisotopic Mass

292.219100893 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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